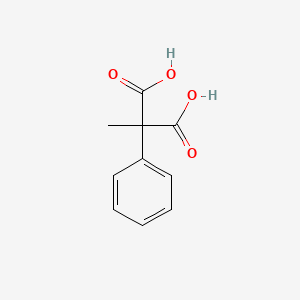

Methylphenylmalonic acid

Description

Contextualization within Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the malonic ester synthesis and its variations are fundamental strategies for carbon-carbon bond formation. patsnap.comstudysmarter.co.uk This classic reaction involves the alkylation of a malonic acid ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. masterorganicchemistry.comwikipedia.org This method is highly valued for its predictability and the relative ease of creating α-substituted acetic acids. patsnap.com The principles of malonic acid chemistry have been extended to more advanced applications, including the synthesis of complex natural products and pharmaceuticals. patsnap.commdpi.com

Significance of Disubstituted Malonic Acids in Contemporary Chemical Research

Disubstituted malonic acids, which feature two substituents on the central carbon atom, are of particular importance in modern chemical research. They serve as precursors to a variety of valuable compounds, including disubstituted carboxylic acids and ketones. The ability to introduce two different substituents allows for the creation of chiral centers, making them crucial building blocks in asymmetric synthesis. acs.org

Recent research has focused on the development of new synthetic methods utilizing substituted malonic acid half oxyesters (SMAHOs) as nucleophiles in organocatalyzed reactions. chemistryviews.orgresearchgate.net These reactions, often proceeding through decarboxylative pathways, provide access to complex structures under mild conditions. researchgate.net Furthermore, enzymatic methods employing arylmalonate decarboxylase have been investigated for the asymmetric decarboxylation of prochiral disubstituted malonic acids, yielding enantiomerically pure carboxylic acids. acs.org

Scope of Methylphenylmalonic Acid in Academic Inquiry and Synthetic Strategy

This compound, a specific disubstituted malonic acid, has been a subject of significant academic and industrial interest. Its structure, featuring both a methyl and a phenyl group, makes it a valuable precursor in various synthetic strategies.

One notable area of investigation is its asymmetric decarboxylation. Studies have explored both enzymatic and chemical methods to achieve the enantioselective synthesis of α-phenylpropionic acid and its derivatives from this compound. acs.orgresearchgate.net For instance, the use of alkaloids like cinchonine (B1669041) has been shown to induce enantiomeric excess in the decarboxylation of the monoethyl ester of this compound. researchgate.net

Furthermore, this compound and its derivatives are utilized in the synthesis of other complex molecules. For example, it has been used in the preparation of cyclic acylals, which are intermediates in various organic transformations. researchgate.net The compound also serves as a model substrate in mechanistic studies of decarboxylation reactions and in the development of new catalytic systems. researchgate.net

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in synthesis.

| Property | Value |

| Chemical Formula | C10H10O4 |

| CAS Number | 4371-02-2 |

| Molar Mass | 194.18 g/mol |

This data is compiled from publicly available chemical information. cymitquimica.comnih.gov

The continued exploration of this compound and other disubstituted malonic acids promises to yield new and efficient pathways for the synthesis of complex organic molecules with important biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBCMGFBNMOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-02-2 | |

| Record name | 2-Methyl-2-phenylpropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Methylphenylmalonic Acid and Its Derivatives

Chemo-selective and Stereoselective Synthesis Routes

The synthesis of complex molecules like methylphenylmalonic acid often requires precise control over chemical reactivity and spatial arrangement of atoms. Chemo-selective and stereoselective strategies are crucial for achieving high yields and purity of the desired product.

Malononitrile (B47326) and its derivatives serve as versatile precursors for the synthesis of malonic acids. The two nitrile groups can be hydrolyzed to carboxylic acids. One prominent strategy involves the synthesis of a substituted phenylmalononitrile, which is then converted to the corresponding malonic acid or its ester.

A common method involves a palladium-catalyzed coupling reaction between a halo-aromatic compound and malononitrile. For instance, an analogue, 2-(2,6-diethyl-4-methylphenyl)malononitrile (B1600512), can be synthesized via a palladium-catalyzed coupling of 2,6-diethyl-4-methylbromobenzene with malononitrile, followed by hydrolysis. Another approach begins with the diazotization of an appropriate aniline (B41778) derivative, such as 2,6-diethyl-4-methylaniline. The resulting diazonium salt is then coupled with malononitrile under controlled pH and temperature to yield the target phenylmalononitrile derivative. This method can achieve high yields, sometimes up to 92%, under optimized conditions.

Once the phenylmalononitrile is obtained, it can be converted to the corresponding malonic acid diester through hydrolysis in the presence of an acid, water, and an alcohol. google.com The nitrile groups are hydrolyzed to carboxylic acids, which are subsequently esterified by the alcohol present in the reaction mixture. This process is often carried out in an organic solvent like xylene or toluene. google.com The oxidation of malononitrile derivatives using reagents like magnesium monoperoxyphthalate (MMPP) in methanol (B129727) can also directly yield methyl esters by replacing the cyano groups. organic-chemistry.org

Table 1: Synthesis of a Malonic Acid Diester from a Malononitrile Derivative google.comThis table summarizes a patented method for synthesizing a structural analogue of this compound diester.

| Step | Reactants | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-(2,6-diethyl-4-methylphenyl)malononitrile | Inorganic acid (e.g., concentrated H₂SO₄ or HCl gas), alcohol (e.g., methanol), water, organic solvent (e.g., xylene) | 2,6-diethyl-4-methylphenyl malonic acid diester | The reaction is heated, typically between 70-130°C for 6-11 hours. google.com The method is noted for good selectivity and high product yield. google.com |

Modern synthetic chemistry heavily relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. Both metal-based and organic catalysts are employed in the synthesis of this compound and its analogues.

Metal-Catalyzed Routes: Transition metal catalysis is a powerful tool for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For example, the synthesis of arylmalononitriles, key intermediates for this compound, can be achieved through the coupling of an aryl halide with malononitrile. Another relevant metal-catalyzed approach is the Suzuki-Miyaura coupling, which often utilizes aryl boronic acids. vapourtec.com These boronic acids can be coupled with various partners, and the expansion of their use into Heck-type couplings provides a valuable synthetic route. vapourtec.com Copper catalysts have also been employed for the azidation of aryl boronic acids, demonstrating the versatility of metal catalysis in functionalizing aromatic rings. mdpi.com

Organocatalytic Routes: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. uni-giessen.descienceopen.com This approach avoids the use of often-toxic heavy metals. uni-giessen.de For syntheses relevant to chiral malonic acids, various organocatalytic strategies are applicable. Chiral Brønsted acids, such as those derived from BINOL, are potent catalysts for a range of asymmetric transformations. scienceopen.combeilstein-journals.org Other prominent organocatalysts include thiourea (B124793) derivatives and cinchona alkaloids, which can facilitate reactions through hydrogen bonding and other non-covalent interactions. uni-giessen.debeilstein-journals.org These catalysts can create a chiral environment around the reactants, guiding the reaction towards a specific stereoisomer. pressbooks.pub

When a molecule like this compound is synthesized, it can form as a racemic mixture of two enantiomers if the synthesis is not stereocontrolled. pressbooks.pub Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmaceuticals and materials science.

Several strategies have been explored for the enantioselective synthesis of substituted malonic acid derivatives. One approach is the use of chiral auxiliaries . In this method, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction stereoselectively. Auxiliaries such as chiral oxazolidinones have been investigated for this purpose. usm.edu

Another powerful technique is phase-transfer catalysis (PTC) . This method is particularly useful for reactions involving water-insoluble organic reactants and water-soluble inorganic reagents. Chiral phase-transfer catalysts, such as N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids, can be used to achieve enantioselective hydrolysis of malonic esters. usm.edu The chiral catalyst transports one of the reactants across the phase boundary and, in doing so, creates a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysis also plays a pivotal role. Chiral phosphoric acids and other Brønsted acids are highly effective in catalyzing reactions that generate stereogenic centers. scienceopen.combeilstein-journals.org These catalysts can activate substrates and control the stereochemical outcome of reactions like Friedel-Crafts alkylations or Michael additions, which could be adapted for the synthesis of chiral this compound analogues.

This compound is a valuable precursor for generating reactive intermediates, most notably ketenes. Ketenes are highly reactive compounds characterized by a C=C=O functional group and are versatile building blocks in organic synthesis. nih.govwikipedia.org

Specifically, methylphenylketene can be generated from this compound. The process involves treating this compound with a dehydrating agent like trifluoroacetic anhydride (B1165640) (TFAA), followed by pyrolysis. nih.gov The initial reaction likely forms a mixed anhydride, which upon heating eliminates trifluoroacetic acid and carbon dioxide to yield the ketene (B1206846). Ketenes are typically generated in situ as their high reactivity makes them difficult to isolate and store. nih.gov Once formed, they can readily react with a variety of nucleophiles; for example, they react with alcohols to form esters, with amines to form amides, and with water to regenerate a carboxylic acid. wikipedia.org

Enantioselective Synthesis Strategies for Chiral this compound Analogues

Functionalization and Derivatization Strategies

The carboxylic acid groups of this compound are key sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Esters of this compound, such as diethyl methylphenylmalonate, are important intermediates in organic synthesis. The most classic method for their preparation is the malonic ester synthesis . chemicalnote.com

This synthesis typically involves the following steps:

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to remove an acidic α-hydrogen and form a nucleophilic enolate (sodiomalonic ester). chemicalnote.com

Alkylation: The enolate is then reacted with an alkyl halide. To synthesize methylphenylmalonic ester, this step would be performed sequentially with a methyl halide (e.g., methyl iodide) and a phenyl-containing halide (e.g., benzyl (B1604629) bromide), or vice versa. The monoalkylated malonic ester still possesses one acidic hydrogen and can be alkylated a second time. chemicalnote.com

Hydrolysis and Decarboxylation (to form substituted acetic acid): If the goal is a monosubstituted or disubstituted acetic acid, the resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which readily decarboxylates upon heating. chemicalnote.com To obtain this compound itself, this final decarboxylation step is omitted.

Direct esterification is another route. Carboxylic acids react with alcohols in the presence of an acid catalyst (like concentrated sulfuric acid) to form esters. uakron.edu Furthermore, as described previously, the hydrolysis of precursor molecules like 2-phenyl-2-methylmalononitrile in the presence of an alcohol provides a direct route to the corresponding diesters. google.com

Table 2: Example Synthesis of a Diethyl Methyl(phenyl)malonate Analogue google.comThis table outlines the reaction conditions for the synthesis of a malonic acid diester from its dinitrile precursor.

| Reactant | Reagents | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| 2-(2,6-diethyl-4-methylphenyl)malononitrile | Hydrogen chloride (gas), Ethanol, Water | Xylene | 80-95°C | 6 hours | Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate |

Methodologies for Synthesizing Substituted this compound Analogues

The synthesis of substituted this compound analogues is a field of significant research, driven by the utility of these compounds as precursors and building blocks in organic chemistry. Advanced methodologies have focused on achieving high stereoselectivity and expanding the structural diversity of these molecules. These approaches range from biocatalytic transformations to sophisticated organometallic and organocatalytic systems.

Enzymatic Asymmetric Decarboxylation

One of the most effective methods for producing optically active compounds from prochiral this compound analogues is through enzymatic asymmetric decarboxylation. Arylmalonate decarboxylase (AMDase), particularly from microorganisms like Alcaligenes bronchisepticus and Bordetella bronchiseptica, has been extensively studied for this purpose. google.comacs.orggoogle.com This enzyme catalyzes the enantioselective decarboxylation of α,α-disubstituted malonic acids to yield enantiomerically pure α-arylalkanoic acids. acs.org

The reaction mechanism involves the decarboxylation of one of the carboxyl groups to form a planar enediolate intermediate, which is then stereoselectively protonated by an active site residue, typically a cysteine, to yield the final chiral product. acs.orgresearchgate.net Theoretical studies using density functional theory (DFT) have supported this mechanism, indicating that for bulky substrates like α-methyl-α-phenylmalonate, the enantioselectivity is primarily determined during the initial substrate binding phase. acs.orgresearchgate.net

The substrate scope of AMDase is specific; it generally requires one substituent to be an aryl or alkenyl group to stabilize the negative charge in the enediolate intermediate. acs.org The second α-substituent should ideally be no larger than a methyl group to be accommodated within the enzyme's active site. acs.org Engineered variants of AMDase are being developed to broaden this substrate scope and enhance catalytic efficiency, forming the basis of chemoenzymatic cascade syntheses for producing a variety of optically pure alkanoic acids. acs.org

Table 1: Substrate Scope in AMDase-Catalyzed Asymmetric Decarboxylation

| Substrate | Enzyme Source | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Methyl-α-phenylmalonic acid | Alcaligenes bronchisepticus KU 1201 | (R)-α-Phenylpropionic acid | >99% | acs.org |

| α-Methyl-α-vinylmalonate | Arylmalonate Decarboxylase | (R)-α-Methyl-α-vinylacetic acid | Not specified, but stereoselective | acs.org |

| Substituted Phenylmalonates | Arylmalonate Decarboxylase | Substituted Phenylacetic acids | High | acs.org |

Catalytic Approaches: From Metal-Assisted to Organocatalysis

Beyond enzymatic methods, chemical catalysis offers a versatile platform for synthesizing substituted this compound derivatives. Early studies explored the use of metal catalysts for enantioselective decarboxylation. For instance, the decarboxylation of this compound hemiethylester was attempted using a combination of copper(I) chloride (CuCl) and the chiral alkaloid (+)-cinchonine, yielding ethyl 2-phenylpropionate with a modest enantiomeric excess of 20%. scispace.comresearchgate.net However, subsequent research has suggested that such reactions involving cinchona alkaloids may be base-catalyzed rather than directly mediated by the copper salt. researchgate.net

More recent strategies focus on enantioselective decarboxylative protonation (EDP), where a prochiral enol or enolate, generated via decarboxylation, is protonated by a chiral proton source. researchgate.net This approach has been realized using various catalytic systems, including transition-metal catalysis and, increasingly, organocatalysis. researchgate.net Chiral Brønsted bases, such as cinchona-derived squaramides, have been effectively used to promote enantioselective decarboxylative protonation reactions under mild conditions, affording α-amino acid derivatives in high yields and excellent enantioselectivities (up to 98% ee). researchgate.net

Synthesis via Precursor Alkylation and Condensation

Classical and modern alkylation strategies remain fundamental for constructing the carbon skeleton of substituted methylphenylmalonic acids. A common route involves the alkylation of diethyl malonate or similar malonic esters. For instance, the synthesis of specific analogues like 2,6-diethyl-4-methylphenyl malonic acid diester, an important intermediate for the herbicide pinoxaden, has been optimized. google.com One novel method starts from 2,6-diethyl-4-methyl phenyl malononitrile, which is reacted with an inorganic acid (like sulfuric or hydrochloric acid), water, and an alcohol in an organic solvent. google.com This approach offers high yields and good selectivity, avoiding many of the byproducts associated with traditional malonic ester alkylation with the corresponding aryl bromide. google.com

Table 2: Synthesis of Dimethyl 2,6-diethyl-4-methylphenyl malonate

| Inorganic Acid | Organic Solvent | Reaction Time (h) | Temperature (°C) | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Concentrated H₂SO₄ | Xylene | 6 | 80-95 | 97.8 | 90.4 | google.com |

| HCl (gas) | Xylene | 8 | 80-95 | 96.5 | 87.2 | google.com |

| H₃PO₄ | Toluene | 11 | 90-100 | 90.2 | 80.5 | google.com |

Data derived from patent CN113321583B, Example 1 and Table 1. google.com

Furthermore, asymmetric synthesis can be achieved using chiral phase-transfer catalysts. The O'Donnell Amino Acid Synthesis, for example, employs chiral quaternary ammonium salts derived from Cinchona alkaloids to mediate the enantioselective alkylation of glycine (B1666218) imine esters. organic-chemistry.org This principle is applicable to the asymmetric synthesis of α,α-disubstituted amino acids and demonstrates a powerful technique for creating chiral quaternary centers in malonate-type structures. organic-chemistry.org

Advanced Catalytic Hydrocarboxylation

A cutting-edge methodology for the synthesis of complex substituted analogues involves the copper hydride (CuH)-catalyzed hydrocarboxylation of allenes. This technique allows for the highly regio- and enantioselective synthesis of α-chiral carboxylic acids, including those with challenging acyclic quaternary stereocenters. nih.gov Using a fluoroformate as the carboxylation reagent, this method transforms 1,1-disubstituted allenes into valuable α-vinyl-α-aryl carboxylic acids under mild conditions. nih.gov The reaction tolerates a wide array of functional groups, making it a powerful tool for modern synthetic chemistry. For example, the hydrocarboxylation of 1-phenyl-1-methylallene produces an α-quaternary vinyl carboxylic acid, a structurally complex analogue of this compound. nih.gov

Table 3: CuH-Catalyzed Enantioselective Hydrocarboxylation of Allenes

| Allene Substrate | Ligand | Product Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 1-phenyl-1-methylallene | L2 (Josiphos-type) | 70 | 97.5:2.5 | nih.gov |

| 1-(4-methoxyphenyl)-1-methylallene | L2 (Josiphos-type) | 88 | 98:2 | nih.gov |

| 1-cyclohexyl-1-methylallene | L3 (alternative ligand) | 65 | 95.5:4.5 | nih.gov |

| Phenylallene (monosubstituted) | L3 (alternative ligand) | 70 | 93:7 | nih.gov |

Data derived from a study on CuH-catalyzed hydrocarboxylation. nih.gov

Elucidation of Reaction Mechanisms Involving Methylphenylmalonic Acid

Decarboxylation Pathways and Mechanistic Studies

The loss of a carboxyl group as carbon dioxide from methylphenylmalonic acid can be initiated through several distinct mechanistic routes, including thermal, metal-catalyzed, and organocatalytic pathways. A key feature across these pathways is the formation of a reactive intermediate following the cleavage of a carbon-carbon bond.

Substituted malonic acids, including this compound, are known to undergo thermal decarboxylation upon heating. libretexts.orgopenstax.org This process is distinct from the decarboxylation of simple carboxylic acids, which typically requires much harsher conditions. The presence of a second carbonyl group two atoms away from the carboxylic acid slated for removal is crucial for this enhanced reactivity. libretexts.orgopenstax.orgpressbooks.pub

The generally accepted mechanism for the non-catalytic thermal decarboxylation of malonic acids involves a cyclic, concerted transition state. masterorganicchemistry.com In this pericyclic reaction, the carboxylic acid proton is transferred to the carbonyl oxygen of the second carboxyl group, leading to the concerted cleavage of the C-C bond and the formation of an enol intermediate and carbon dioxide. libretexts.orgmasterorganicchemistry.com This enol, in the case of this compound, would be 1-phenyl-1-propen-1-ol, which then rapidly tautomerizes to the more stable final product, 2-phenylpropanoic acid. libretexts.org

Recent advancements have demonstrated that this transformation can be significantly accelerated using microwave irradiation under solvent- and catalyst-free conditions, offering a more efficient and environmentally friendly alternative to conventional heating. scirp.orgoalib.com

The decarboxylation of this compound can be effectively catalyzed by metal systems, with copper(I) complexes being particularly noteworthy. Research has shown that catalytic amounts of copper(I) chloride (CuCl), in conjunction with chiral ligands like (+)-cinchonine, can facilitate the decarboxylation of this compound to produce 2-phenylpropionic acid. researchgate.net Similarly, the hemiethylester of this compound undergoes decarboxylation to its corresponding ester under these conditions. researchgate.net

While detailed mechanistic studies for this specific substrate are intricate, related copper-catalyzed decarboxylative eliminations suggest the potential for radical pathways. For instance, some copper-catalyzed reactions are proposed to proceed via benzylic deprotonation followed by a radical decarboxylation. researchgate.net In the context of decarboxylative cross-coupling of malonic acid derivatives, the mechanism may involve the formation of chiral metal enolate intermediates following the extrusion of CO2. chemrxiv.org For the decarboxylative Mannich reaction, it is proposed that a copper(I) catalyst facilitates decarboxylation to generate a nucleophilic copper(I) ketenimide intermediate which then adds to an electrophile. d-nb.info

Organocatalysis has emerged as a powerful, metal-free strategy for the decarboxylation of malonic acid derivatives, often enabling high levels of stereocontrol. chemrxiv.orgresearchgate.net Cinchona alkaloids and their derivatives, such as thioureas, are prominent catalysts in these transformations. chemrxiv.orgresearchgate.netacs.org These bifunctional catalysts can activate the substrate through hydrogen bonding and deliver a proton in a stereocontrolled manner. acs.org

The general mechanism involves the deprotonation of the malonic acid half-ester by the basic amine of the cinchona alkaloid. caltech.edu This is followed by decarboxylation to generate a prochiral enolate intermediate. The thiourea (B124793) or urea (B33335) moiety of the catalyst plays a crucial role by acting as a strong hydrogen-bond donor, anchoring the substrate to position the intermediate for a stereoselective event, such as protonation or addition to an electrophile. acs.org For instance, the enantioselective decarboxylation of the monoethyl ester of this compound has been achieved with up to 34.5% enantiomeric excess (ee) using the alkaloid cinchonine (B1669041). researchgate.netresearchgate.net These organocatalytic methods are central to various asymmetric transformations, including protonations, Mannich reactions, and Michael additions, starting from malonic acid derivatives. researchgate.netbohrium.com

Across various decarboxylation pathways, the monoanionic species of this compound (or its esters) is identified as the key reactive intermediate. researchgate.netresearchgate.net Experimental evidence indicates that factors which increase the concentration of these monoanions also lead to an increased rate of decarboxylation. researchgate.netresearchgate.net

In both metal-catalyzed and organocatalytic systems, the initial step often involves the deprotonation of the carboxylic acid to form its conjugate base, the monoanion. researchgate.netcaltech.edu This species is primed for decarboxylation because the resulting negative charge can be delocalized onto the adjacent carbonyl group, stabilizing the transition state leading to the enolate intermediate and CO2. The enolate itself is a resonance-stabilized anion, representing a critical juncture from which the final product is formed, often through a subsequent protonation or reaction with an electrophile. pressbooks.pubacs.org

Organocatalytic Decarboxylation Mechanisms

Stereochemical Control in Decarboxylative Transformations

A significant aspect of research into the decarboxylation of substituted malonic acids like this compound is the ability to control the stereochemistry at the α-carbon. This is typically achieved by influencing the facial selectivity of the protonation of the transient prochiral enolate intermediate.

The decarboxylation of this compound generates a planar, prochiral enolate intermediate. The introduction of a stereocenter hinges on the subsequent protonation step. acs.orgnih.gov By employing a chiral proton source or a chiral catalyst that creates a chiral environment around the enolate, one face of the enolate can be selectively protonated over the other, leading to an excess of one enantiomer of the product. researchgate.netcaltech.edu

This principle is the foundation of asymmetric decarboxylative protonation. acs.org Both metal-based and organocatalytic systems have been successfully applied to achieve this.

Metal-Catalyzed Systems : In a notable example, the decarboxylation of this compound using catalytic copper(I) chloride and a stoichiometric amount of the chiral alkaloid (+)-cinchonine in acetonitrile (B52724) resulted in 2-phenylpropionic acid with an optical induction of 36% ee. researchgate.net Here, the chiral ligand coordinates to the metal or interacts with the reactive intermediates to create a diastereomeric transition state, directing the proton delivery.

Organocatalytic Systems : Chiral organocatalysts, particularly cinchona alkaloid derivatives, are highly effective for asymmetric protonation. researchgate.netacs.org These catalysts function as chiral Brønsted bases, deprotonating the substrate and then delivering a proton from their conjugate acid to the enolate within a structured, chiral pocket. acs.orgcaltech.edu The enantioselectivity of the process can be tuned by modifying the catalyst structure. For example, using pseudoenantiomeric catalysts derived from quinine (B1679958) and quinidine (B1679956) can provide access to either enantiomer of the final product. acs.org The enantioselective decarboxylation of the monoethyl ester of this compound using cinchonine is a direct application of this principle. researchgate.net

The table below summarizes key findings in the enantioselective decarboxylation of this compound and its derivatives.

| Substrate | Catalytic System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| This compound | CuCl (cat.), (+)-Cinchonine (excess) | 2-Phenylpropionic acid | 36% | researchgate.net |

| Monoethyl ester of this compound | Cinchonine | (S)-(+)-Ethyl 2-phenylpropionate | 34.5% | researchgate.netresearchgate.net |

Diastereoselective and Enantioselective Reaction Pathways

The synthesis of chiral molecules with a specific three-dimensional arrangement is a cornerstone of modern organic chemistry. Stereoselective reactions, which favor the formation of one stereoisomer over another, are categorized as either diastereoselective (favoring one diastereomer) or enantioselective (favoring one enantiomer). masterorganicchemistry.com In reactions involving prochiral substrates like this compound, the creation of a new stereocenter necessitates the use of chiral influences to achieve selectivity.

An example of an enantioselective process involving a derivative of this compound is the decarboxylation of its monoethyl ester. Research has shown that in this reaction, the use of the chiral alkaloid cinchonine as a catalyst can lead to an enantiomeric excess (e.e.) of up to 34.5% for (S)-(+)-ethyl 2-phenylpropionate. researchgate.netresearchgate.net This demonstrates that a chiral catalyst can influence the reaction pathway to preferentially form one enantiomer.

The principles of stereoselectivity are often governed by the reaction mechanism and the steric and electronic interactions in the transition state. nih.gov For dicarbonyl compounds, diastereoselective reactions can be achieved by using chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the approach of a reagent. beilstein-journals.org For instance, in Mannich reactions of β-dicarbonyls, a chiral tertiary amine organocatalyst can facilitate an initial enantioselective bond formation, followed by a crystallization-induced diastereoconvergence to yield a product with a single, well-defined α-stereocenter. nih.gov While not specifically documented for this compound, these established strategies for related dicarbonyl systems represent viable pathways for achieving high stereoselectivity.

Other Advanced Reactivity Studies

Decarboxylative acylation is a powerful transformation in which a carboxylic acid is converted into an acylating agent following the loss of carbon dioxide. For 2,2-disubstituted malonic acids like this compound, this process typically requires activation of one of the carboxyl groups. While traditional methods often involve harsh thermal conditions, milder approaches have been developed. researchgate.net

One effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.org Treating a malonic acid derivative with CDI at room temperature leads to a mild decarboxylation and the formation of a carbonyl imidazole (B134444) intermediate. This reactive intermediate can then acylate a variety of nucleophiles—such as amines, alcohols, or even other carboxylic acids—in an efficient one-pot process. organic-chemistry.org The proposed mechanism involves the formation of a ketene (B1206846), which is rapidly trapped by imidazole released during the reaction, preventing side reactions. organic-chemistry.org

Another approach utilizes benzotriazole (B28993) for monocarbonyl activation. This method also proceeds via decarboxylation to form an intermediate carbonyl benzotriazole, which is a potent acylating agent for N-, O-, and S-nucleophiles, including complex molecules like peptides. researchgate.net

More recently, decarboxylative Claisen-type condensations have been developed using substituted malonic acid half oxyesters (SMAHOs). In this method, the magnesium enolate of the SMAHO reacts with various acyl donors (including acyl chlorides, anhydrides, and carboxylic acids) to produce functionalized α-substituted β-keto esters. organic-chemistry.org This transformation highlights the versatility of malonic acid derivatives as pronucleophiles in carbon-carbon bond-forming reactions.

| Activating Agent | Key Intermediate | Typical Nucleophiles | Ref. |

| 1,1'-Carbonyldiimidazole (CDI) | Carbonyl imidazole | Amides, Esters, Carboxylic acids | organic-chemistry.org |

| Benzotriazole | Carbonyl benzotriazole | N-, O-, S-Nucleophiles, Peptides | researchgate.net |

| i-PrMgCl (for SMAHOs) | Magnesium enolate | Acyl chlorides, Acid anhydrides | organic-chemistry.org |

This compound, like other malonic acids, can exist in equilibrium between its dicarboxy (keto) and enol forms. Computational studies, primarily using density functional theory (DFT), have provided significant insights into this keto-enol tautomerization process in malonic acid systems. osti.govcapes.gov.br

In aqueous solution, the equilibrium strongly favors the keto form, with the equilibrium constant estimated to be less than 10⁻⁴. osti.gov However, the relative stability of the tautomers can be influenced by the environment. Computational studies on malonic acid particles have shown that in highly concentrated states, there is a shift in the equilibrium toward the enol form. osti.govosti.gov This is attributed to intermolecular interactions and hydrogen bonding networks that can stabilize the enol tautomer.

The tautomerization process can be catalyzed by water molecules or even by other malonic acid molecules through a self-catalyzed mechanism involving the concerted transfer of two protons. capes.gov.br DFT calculations have determined the energy barriers for these transformations. For the self-catalyzed tautomerization of malonic acid, the barrier is approximately 13 kcal/mol in the gas phase and around 20 kcal/mol in an aqueous medium. The presence of substituents like the methyl and phenyl groups on the α-carbon would be expected to influence these energy barriers through electronic and steric effects.

Computational methods are also crucial for assigning spectroscopic signatures to each tautomer. Calculated vibrational frequencies have helped to identify previously ambiguous peaks in experimental infrared (IR) spectra. osti.gov

| Tautomer | Characteristic IR Peak Range (cm⁻¹) | Distinguishing Vibrational Modes | Ref. |

| Keto Isomer | 1710–1750 | C=O stretch | osti.govosti.gov |

| Enol Isomer | 1690–1710 | C=O stretch (H-bonded) | osti.gov |

| ~1250-1320 | C=C stretch | osti.gov | |

| ~1150 | C=CH wag | osti.gov |

Computational Chemistry and Theoretical Mechanistic Insights

Density Functional Theory (DFT) Applications for Methylphenylmalonic Acid Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules and enzymatic reactions. osti.govmdpi.com This quantum mechanical method offers a favorable balance between computational cost and accuracy, enabling the realistic modeling of reaction mechanisms, including the identification of short-lived intermediates and transition states. osti.govnih.govchemrxiv.org For systems involving this compound, DFT has been instrumental, particularly in the context of its asymmetric decarboxylation catalyzed by arylmalonate decarboxylase (AMDase). acs.org

DFT calculations have been successfully employed to map the energetic pathway of the AMDase-catalyzed decarboxylation of this compound. Studies have illuminated a two-step mechanism. acs.org The first and rate-determining step is the decarboxylation of the substrate to form a planar enediolate intermediate. acs.org This is followed by a stereoselective protonation of the intermediate by a key cysteine residue (Cys188) to yield the final product. acs.org

Using a small model of the enzyme's active site (comprising 81 atoms), researchers calculated the energy barriers for the reaction pathway that leads to the (R)-product. acs.org The initial decarboxylation step was found to have a barrier of 16.3 kcal/mol, leading to the enediolate intermediate. The subsequent proton transfer from the intermediate to the product has a much lower barrier of 3.5 kcal/mol. acs.org These computational findings are in line with experimental measurements, which place the activation energy between 14 and 16 kcal/mol. osti.gov

Table 1: Calculated Energy Barriers for the (R)-Pathway of this compound Decarboxylation

| Reaction Step | Calculated Barrier (kcal/mol) | Relative Energy of Stationary Point (kcal/mol) |

|---|---|---|

| Reactant Complex (React-I-R) | - | 0.0 |

| Decarboxylation (TS1-I-R) | 16.3 | 16.3 |

| Enediolate Intermediate (Inter-I-R) | - | 9.3 |

| Protonation (TS2-I-R) | 3.5 | 12.8 |

| Product Complex (Prod-I-R) | - | -3.7 |

Data sourced from a DFT study using a small active site model. acs.org

One of the most significant contributions of DFT studies has been in explaining the high enantioselectivity of enzymes like AMDase. nih.gov Experiments show that the decarboxylation of this compound yields the (R)-enantiomer of 2-phenylpropionic acid with an enantiomeric excess greater than 99%. acs.orgosti.gov

Computational models have successfully reproduced and rationalized this stereochemical outcome. acs.org By using a larger, more realistic model of the AMDase active site, calculations revealed that the binding of the methylphenylmalonate substrate is the determining factor for selectivity. nih.govresearchgate.net The active site contains a large, solvent-accessible pocket and a smaller, more constrained hydrophobic pocket. acs.orgosti.gov For the reaction to proceed to the (R)-product, the bulky phenyl group of the substrate binds in the large pocket, while the smaller methyl group occupies the small pocket. nih.gov

Conversely, the binding mode that would lead to the (S)-product requires the phenyl group to fit into the small pocket. acs.orgosti.gov This arrangement results in significant steric clashes with amino acid residues (such as Leu40, Val43, and Val156) that form the small cavity. osti.gov DFT calculations quantify this steric hindrance, showing the binding energy for the S-pathway to be dramatically higher—by as much as 14.1 kcal/mol—than for the R-pathway. osti.govresearchgate.net This large energy difference ensures that the formation of the (R)-product is exclusive, consistent with experimental observations. acs.org

Table 2: Calculated Relative Energies for Pathways Leading to R and S Products

| Stationary Point | Relative Energy (R-Pathway, kcal/mol) | Relative Energy (S-Pathway, kcal/mol) | Energy Difference (S - R, kcal/mol) |

|---|---|---|---|

| Reactant Complex | 0.0 | 14.1 | 14.1 |

| Decarboxylation TS | 16.2 | 28.8 | 12.6 |

Data sourced from DFT calculations on a large active site model. osti.gov

Elucidation of Transition States and Energy Barriers in Reaction Mechanisms

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a way to explore the dynamic nature of molecules, providing insights into their conformational flexibility and how this influences reactivity. nih.govcresset-group.com For molecules like dicarboxylic acids, MD simulations can map the conformational free energy landscape, revealing the different shapes a molecule can adopt in various environments, such as in the gas phase or in a solvent. nih.govacs.org

While specific MD studies focusing solely on isolated this compound are not prominent in the literature, the methodology has been extensively applied to analogous dicarboxylic acids. nih.govacs.orgresearchgate.netrsc.orgrutgers.edu These studies show that short-chain dicarboxylic acids can exist in multiple conformations, often characterized by the relative orientation of the two carboxylic acid groups. acs.org Common conformers include a ring-like structure, stabilized by an intramolecular hydrogen bond between the two acid groups, and more extended, chain-like structures. acs.org

The environment plays a crucial role. In the condensed phase, intermolecular interactions with solvent molecules or other solute molecules can stabilize conformers that might not be favored in the gas phase. nih.govacs.org Ab initio molecular dynamics (AIMD) is particularly powerful as it combines the dynamic exploration of MD with the accuracy of quantum mechanical energy calculations. nih.govacs.org Such simulations demonstrate that the distribution of conformers can be a predictor of chemical reactivity. nih.govacs.org Understanding the accessible conformations of this compound is therefore essential for a complete picture of its reactivity, both in solution and within the confines of an enzyme active site. cresset-group.complos.org

Quantum Chemical Cluster Approaches for Enzyme Active Site Modeling

The quantum chemical (QC) cluster approach is a highly effective method for modeling enzymatic reactions. osti.govnih.govnih.gov In this technique, a portion of the enzyme surrounding the active site is selected and treated with high-level quantum chemical methods like DFT, while the remainder of the protein is represented more simply, often using an implicit solvation model. nih.govdiva-portal.org This approach has been used for over two decades to elucidate a large number of enzyme mechanisms. nih.gov

The study of this compound in the active site of arylmalonate decarboxylase (AMDase) is a prime example of the power of the cluster approach. nih.govacs.org Researchers have designed active site models of varying sizes to probe different aspects of the reaction. acs.org A smaller cluster model (e.g., ~80 atoms) can be sufficient to characterize the fundamental reaction mechanism, including the transition states and intermediates. acs.org However, to accurately reproduce and understand properties like enantioselectivity, larger and more sophisticated models are necessary. nih.govacs.org

For AMDase, a large model that included additional residues forming the substrate-binding pockets was required to correctly rationalize the enzyme's stereoselectivity. acs.org These larger models more realistically represent the chiral environment and steric constraints of the active site, demonstrating how the enzyme precisely orients the this compound substrate to favor the formation of one enantiomer over the other. nih.govresearchgate.net The success of these models highlights the importance of including key interacting residues to capture the subtle energetic differences that govern enzyme catalysis. nih.govrutgers.edu

Computational Studies on Tautomeric Equilibria and Intermolecular Interactions

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for molecules with functional groups like carboxylic acids. For a dicarboxylic acid, keto-enol tautomerism can occur. osti.govosti.gov Computational studies, primarily using DFT, are vital for investigating the relative stability of different tautomers and the energy barriers that separate them. osti.govorientjchem.orgsouthampton.ac.uk

While specific studies on the tautomers of this compound are scarce, research on the parent compound, malonic acid, provides valuable insights. osti.govosti.gov In solution, malonic acid exists predominantly in its dicarboxylic (keto) form. osti.gov However, computational and experimental work has shown that the enol tautomer can be significantly stabilized in other environments, such as in concentrated particles or aerosols, through intermolecular hydrogen-bonding interactions. osti.govosti.gov DFT calculations on hydrated malonic acid clusters have been used to calculate the binding energies and relative energies of keto vs. enol forms, helping to assign experimental spectroscopic data. osti.gov

Enzymatic and Biocatalytic Transformations of Methylphenylmalonic Acid

Studies on Arylmalonate Decarboxylase (AMDase)

Arylmalonate decarboxylase (AMDase) is a crucial enzyme that facilitates the enantioselective decarboxylation of α-aryl-α-methylmalonates, yielding optically active α-arylpropionic acids. nih.govnih.gov This enzyme, isolated from bacteria such as Bordetella bronchiseptica, operates without the need for cofactors or metal ions. nih.govdesy.de

Enzyme Mechanism and Active Site Characterization for Methylphenylmalonate Substrates

The reaction mechanism of AMDase involves a two-step process: initial decarboxylation to form an enediolate intermediate, followed by a stereoselective protonation. acs.org The active site of AMDase, located between two α/β domains, is composed of key residues including Tyr48, Gly74-Thr75-Ser76, Tyr126, and Cys188-Gly189-Gly190. nih.govacs.org

Quantum chemical studies have elucidated the binding of methylphenylmalonic acid within the active site. acs.orgnih.gov The substrate binds with both of its carboxylate groups interacting with a dioxyanion hole. acs.org The larger phenyl group of the substrate is accommodated in a large, solvent-accessible pocket, which dictates the exclusive decarboxylation of the pro-R carboxylate group, leading to the formation of the (R)-product. acs.org The binding mode that would result in the (S)-product is significantly higher in energy due to steric hindrance between the phenyl group and active site residues. acs.org Computational models suggest that ground-state destabilization of the carboxylate group, driven by the hydrophobicity of the active site, is a key factor in the catalytic mechanism. nih.govdiva-portal.org The active site exhibits mobility, with different conformations of active-site loops observed, which is likely essential for its catalytic function. nih.gov

Recent studies have also proposed a concerted mechanism for the decarboxylation of certain substrates like alkenyl malonates, which differs from the stepwise mechanism observed for arylmethyl malonates such as this compound. chemrxiv.org

Enzyme Engineering for Enhanced Enantioselectivity

Significant efforts in enzyme engineering have focused on modifying the enantioselectivity of AMDase. A key breakthrough was the inversion of enantioselectivity through site-directed mutagenesis. rsc.org The double mutant G74C/C188S was created, resulting in an enzyme that produces the opposite (S)-enantiomer of the product. acs.orgrsc.org This inversion is attributed to the mirror symmetry created between the newly introduced Cys74 in the mutant and the original Cys188 of the wild-type enzyme relative to the enediolate intermediate. acs.org

While the G74C/C188S mutant successfully inverted enantioselectivity, it suffered from a significant reduction in catalytic activity. nih.govoup.com To address this, further engineering efforts have been employed. Directed evolution and saturation mutagenesis targeting the hydrophobic pocket of the active site have led to substantial improvements in the activity of the (S)-selective variants. oup.comtandfonline.com For instance, a sextuple variant (V43I/G74C/A125P/V156L/M159L/C188G) exhibited a 9,500-fold greater catalytic efficiency than the initial G74C/C188S mutant for the decarboxylation of α-methyl-α-phenylmalonate. oup.com These studies have highlighted that hydrophobic substitutions within the active site are crucial for enhancing the activity of these engineered enzymes. oup.com

Biocatalytic Methods for Asymmetric Decarboxylation

Biocatalytic asymmetric decarboxylation using AMDase provides a powerful method for producing optically pure compounds. acs.orgoup.comnih.govresearchgate.netresearchgate.net This enzymatic approach is considered a unique transformation as it can be viewed as a protonation of a "carbanion equivalent" intermediate in an aqueous environment. nih.gov

The wild-type AMDase from Bordetella bronchiseptica catalyzes the asymmetric decarboxylation of α-aryl-α-methylmalonic acid to produce optically active (R)-α-arylpropionic acids. nih.govgoogle.com Engineered variants of AMDase, as discussed previously, have expanded the toolbox to allow for the synthesis of the corresponding (S)-enantiomers. rsc.orgnih.gov The substrate scope of AMDase is generally limited to compounds with an aryl or alkenyl group at the α-position, which is necessary to stabilize the negative charge of the enediolate intermediate. acs.org The second substituent at the α-position is typically restricted to smaller groups like a methyl group. acs.org

The table below summarizes the enantioselectivity of wild-type and engineered AMDase on this compound.

| Enzyme Variant | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|---|

| Wild-Type AMDase | This compound | (R)-2-phenylpropionic acid | >99% |

| G74C/C188S Mutant | This compound | (S)-2-phenylpropionic acid | Inverted |

| ICPLLG Variant | 2-methyl-2-phenyl malonate | (S)-product | 99% |

Broader Context in Biochemical and Metabolic Pathways (Mechanistic Focus)

Enzymatic Pathways Involving the Formation or Transformation of Malonic Acid Derivatives

Malonic acid and its derivatives are key intermediates in various metabolic pathways. nih.govfrontiersin.orgnih.govwikipedia.orgresearchgate.netgoogle.comacs.orgresearchgate.net Malonyl-CoA, a derivative of malonic acid, is a central molecule in fatty acid biosynthesis and elongation. nih.govcymitquimica.com It is primarily synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. researchgate.netcymitquimica.com Malonyl-CoA also acts as a signaling molecule, regulating fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1. nih.govresearchgate.net

In some organisms, alternative pathways for malonic acid derivative metabolism exist. For instance, malonate can be converted to malonyl-CoA by the enzyme malonyl-CoA synthetase (ACSF3) within the mitochondria. researchgate.net This pathway is significant for detoxifying malonate, which is a competitive inhibitor of succinate (B1194679) dehydrogenase in the citric acid cycle. researchgate.netwikipedia.org The resulting malonyl-CoA can then be decarboxylated to acetyl-CoA by malonyl-CoA decarboxylase. researchgate.net

Furthermore, methylmalonic acid is a byproduct of the propionate (B1217596) metabolism pathway, arising from the breakdown of certain amino acids and odd-chain fatty acids. wikipedia.org It can be converted to methylmalonyl-CoA, which is then isomerized to succinyl-CoA and enters the citric acid cycle. wikipedia.org

Investigation of Non-Enzymatic Reactions Parallel to Established Metabolic Systems

While enzymatic reactions are highly specific and efficient, non-enzymatic reactions can also occur in biological systems, though often at much slower rates. nih.gov The spontaneous decarboxylation of amino acids, for example, is an exceptionally slow process compared to enzyme-catalyzed decarboxylation. nih.gov In the context of malonic acid derivatives, α-arylmalonic acids can undergo spontaneous decarboxylation, which can be a challenge in synthetic applications. chemrxiv.org

The decarboxylation of malonic acid and its derivatives can be influenced by factors such as pH. Studies have shown that the monoanion of malonic acid derivatives is the reactive species in decarboxylation, and conditions that increase the concentration of this monoanion also increase the reaction rate. researchgate.net While enzymatic catalysis provides precise control over stereochemistry and reaction conditions, understanding these parallel non-enzymatic reactions is crucial for a complete picture of the chemical transformations occurring within and outside of biological systems.

Advanced Applications of Methylphenylmalonic Acid in Synthetic and Materials Research

Role as a Key Intermediate in Complex Molecule Synthesis

Methylphenylmalonic acid serves as a crucial starting material or intermediate in the synthesis of a variety of complex molecules, including those with significant pharmacological activity and important chiral carboxylic acids.

Precursor in the Synthesis of Pharmacologically Relevant Compounds (e.g., Heptobarbital, Pinoxaden)

This compound and its derivatives are instrumental in the production of several commercially important compounds. For instance, barbiturates, a class of drugs that act as central nervous system depressants, can be synthesized from substituted malonic acids. mdpi.com Although not directly synthesized from this compound itself, the general synthetic route to barbiturates involves the condensation of a disubstituted malonic ester with urea (B33335), highlighting the importance of malonic acid derivatives in medicinal chemistry. mdpi.com

A prominent example of the industrial application of a this compound derivative is in the synthesis of the herbicide Pinoxaden. google.compatsnap.com 2-(2,6-diethyl-4-methylphenyl)malonic acid derivatives are key intermediates in the production of Pinoxaden, a phenylpyrazoline herbicide that effectively controls grass weeds by inhibiting fatty acid synthesis. google.compatsnap.com The synthesis of Pinoxaden often involves the reaction of this malonic acid derivative with other intermediates to form the final product. google.com Research in this area focuses on optimizing the synthesis of these malonic acid intermediates to improve yield and reduce byproducts, which is crucial for industrial-scale production. google.com

Synthetic Routes to Chiral Carboxylic Acids (e.g., 2-Phenylpropionic Acid)

This compound is a prochiral molecule, meaning it can be converted into a chiral product. This property is exploited in the synthesis of chiral carboxylic acids, such as 2-phenylpropionic acid, a compound with applications in the pharmaceutical industry. chemicalbook.comprepchem.com The decarboxylation of this compound yields 2-phenylpropionic acid. scispace.com

The enantioselective decarboxylation of disubstituted malonic acids like this compound is a significant area of research. researchgate.net Studies have shown that this reaction can be catalyzed by enzymes or by metal complexes with chiral ligands to produce one enantiomer of the product in excess. researchgate.netacs.org For instance, the use of a copper(I) chloride catalyst with the chiral ligand (+)-cinchonine in the decarboxylation of this compound has been shown to produce 2-phenylpropionic acid with a notable enantiomeric excess. researchgate.net This method provides a direct route to enantiomerically enriched carboxylic acids, which are valuable building blocks in asymmetric synthesis.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The unique chemical properties of this compound and its derivatives extend to their use in the development of advanced catalytic systems, including their roles as ligands in coordination chemistry and in the stabilization of nanocatalysts.

Utilization as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The carboxylate groups of this compound can act as ligands, binding to metal ions to form coordination complexes and metal-organic frameworks (MOFs). libretexts.org MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. wikipedia.org The structure and properties of the MOF are determined by the metal ion and the organic linker. While specific examples of MOFs constructed from this compound are not extensively documented in the provided search results, the general principles of MOF synthesis suggest its potential as a linker. wikipedia.orgrsc.org The dicarboxylate functionality allows it to bridge multiple metal centers, creating the extended network structure characteristic of MOFs. wikipedia.org The phenyl and methyl substituents on the malonic acid backbone would influence the pore size and chemical environment within the resulting MOF, potentially leading to materials with unique catalytic or adsorptive properties. rsc.org

Role in the Stabilization of Nanocatalysts (e.g., Iridium Oxide)

Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. However, they are also prone to aggregation, which reduces their effectiveness. Stabilizing agents are therefore crucial in the synthesis and application of nanocatalysts. While the direct use of this compound for stabilizing iridium oxide nanocatalysts is not explicitly detailed, the principles of nanoparticle stabilization by organic ligands are well-established. Carboxylic acids can bind to the surface of metal oxide nanoparticles, preventing their agglomeration. d-nb.inforsc.org In the context of iridium oxide, a highly active catalyst for the oxygen evolution reaction in acidic media, stabilization is critical for long-term performance. d-nb.inforsc.org It is conceivable that dicarboxylic acids like this compound could serve as effective stabilizers for iridium oxide or other metal oxide nanoparticles, contributing to the development of more robust and efficient catalytic systems. ku.dkjwent.net

Mechanistic Research in Industrial Chemical Processes

Understanding the reaction mechanisms of industrial processes is fundamental to their optimization. Mechanistic studies involving this compound and its derivatives provide valuable insights into reaction pathways, intermediates, and the factors that control product formation and selectivity.

In the context of its application in herbicide synthesis, mechanistic studies focus on the steps involved in the conversion of 2-(2,6-diethyl-4-methylphenyl)malononitrile (B1600512) to the corresponding malonic acid derivative, a key precursor to Pinoxaden. The hydrolysis of the dinitrile to the diacid is a critical transformation, and understanding its mechanism allows for the optimization of reaction conditions to maximize yield and purity.

Furthermore, the decarboxylation of this compound to 2-phenylpropionic acid has been the subject of detailed mechanistic investigations. acs.org Theoretical studies using density functional theory (DFT) have been employed to elucidate the reaction pathway and the origin of enantioselectivity in enzyme-catalyzed decarboxylations. acs.orgnih.gov These studies have provided insights into the role of the enzyme's active site in stabilizing the reaction intermediates and controlling the stereochemical outcome of the reaction. acs.org Similar mechanistic studies on malonic acid-mediated acylations have also been conducted, revealing the formation of reactive ketene (B1206846) intermediates. nih.gov Such fundamental research is crucial for the rational design of new catalysts and the improvement of existing industrial processes.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by offering numerous advantages over traditional batch methods, including improved safety, efficiency, and scalability. nih.govdrreddys.comsailife.com The synthesis of methylphenylmalonic acid and its derivatives is an area ripe for the application of these technologies.

Continuous flow reactors enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govdrreddys.com For instance, the alkylation of malonic esters, a key step in the synthesis of this compound, can be significantly optimized. Flow systems can facilitate the safe use of reactive intermediates and reagents, such as strong bases or alkylating agents, by minimizing the volume of hazardous materials at any given time. sailife.comvapourtec.com

Recent developments have demonstrated the successful application of flow chemistry to a variety of organic reactions, including those relevant to the synthesis of complex molecules. acs.orgmdpi.comnih.gov For example, multi-step syntheses that would be cumbersome in batch can be "telescoped" in a flow system, where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. mdpi.com This approach could be applied to the synthesis of this compound derivatives, streamlining the process and reducing waste. The use of packed-bed reactors with immobilized catalysts or reagents is another promising area, potentially simplifying purification and enabling catalyst recycling. vapourtec.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and time nih.govdrreddys.com |

| Safety | Higher risk with large volumes of hazardous materials | Minimized risk due to small reaction volumes sailife.com |

| Scalability | Often requires re-optimization for larger scales | More straightforward scaling by running for longer times drreddys.com |

| Efficiency | Can be lower due to mass transfer limitations | Enhanced mass and heat transfer, often leading to higher yields nih.gov |

| Multi-step Reactions | Requires isolation of intermediates | Can be "telescoped" for continuous production mdpi.com |

Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Probing

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing processes and developing new synthetic routes. Advanced spectroscopic techniques are powerful tools for the in situ monitoring of reactions, providing real-time data on the formation of intermediates and products. elsevier.comfrontiersin.org

For the synthesis of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can be employed to follow the reaction progress directly within the reaction vessel. iastate.edurptu.de In situ NMR allows for the quantitative analysis of reactants, intermediates, and products over time, offering a detailed kinetic profile of the reaction. iastate.edurptu.deresearchgate.net This has been successfully applied to monitor various organic reactions, including the formation of cocrystals involving malonic acid. nih.gov

Similarly, in situ FT-IR spectroscopy can track changes in functional groups, providing valuable information about reaction initiation, conversion rates, and the presence of transient species. frontiersin.org The integration of these spectroscopic methods with flow reactors (Process Analytical Technology - PAT) is particularly powerful, enabling continuous monitoring and optimization of the reaction conditions in real-time. sailife.comuib.no This combination allows for rapid identification of optimal process parameters and ensures consistent product quality.

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| In Situ NMR | Quantitative data on species concentration, reaction kinetics iastate.edurptu.de | Monitoring the alkylation of the malonic ester precursor, determining reaction endpoints, and quantifying byproducts. |

| In Situ FT-IR | Identification of functional groups, tracking reaction progress frontiersin.org | Following the disappearance of starting materials and the appearance of the product's characteristic carbonyl stretches. |

| Raman Spectroscopy | Molecular fingerprinting, analysis of crystalline forms spectroscopyonline.com | Characterizing different polymorphic forms of this compound, which can be crucial for pharmaceutical applications. |

| Mass Spectrometry | Identification of intermediates and products by mass-to-charge ratio mdpi.com | Detecting transient intermediates in the reaction pathway, helping to elucidate the reaction mechanism. |

Chemoinformatics and Machine Learning for Reaction Prediction and Pathway Design

The fields of chemoinformatics and machine learning are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. nih.govnih.govmdpi.com These computational tools leverage vast amounts of existing chemical data to build predictive models that can accelerate the discovery and development of new molecules and processes. engineering.org.cn

For this compound, machine learning algorithms can be trained on databases of known reactions to predict the optimal conditions for its synthesis, including the choice of solvent, catalyst, and temperature. researchgate.netfrontiersin.org Retrosynthesis prediction models, a key application of AI in chemistry, can propose viable synthetic routes to this compound and its derivatives starting from simple, commercially available precursors. rsc.orgchemrxiv.orgmdpi.comengineering.org.cn These tools can analyze complex molecular structures and suggest disconnections based on learned chemical rules and reaction patterns.

Furthermore, machine learning can be used to predict the properties of novel this compound derivatives, such as their potential biological activity or material properties. nih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. The integration of chemoinformatics and machine learning into the research workflow for this compound has the potential to significantly reduce the time and cost associated with traditional trial-and-error approaches. frontiersin.org

Development of Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing environmental impact and maximizing resource efficiency. consensus.appsigmaaldrich.com The synthesis of this compound presents several opportunities for the application of these principles.

Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. sciforum.netresearchgate.netacs.orgnih.gov Research into the use of solvents like Cyrene, derived from cellulose, is a promising avenue. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. sigmaaldrich.comacs.org This can be achieved through the use of catalytic reactions and avoiding the use of protecting groups. acs.org

Catalysis: Employing catalytic methods, including biocatalysis (enzymes), to increase reaction efficiency and selectivity under milder conditions. acs.orgijsetpub.com This reduces energy consumption and the formation of unwanted byproducts.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass, to reduce reliance on fossil fuels. consensus.appijsetpub.comresearchgate.net

The development of sustainable synthetic routes for this compound is not only environmentally responsible but can also lead to more cost-effective and safer manufacturing processes. ijsetpub.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention of Waste | Optimizing reactions to achieve high yields and selectivity, thus generating less waste. consensus.appsigmaaldrich.com |

| Atom Economy | Utilizing reactions like catalytic additions that incorporate a high percentage of reactant atoms into the product. sigmaaldrich.comacs.org |

| Less Hazardous Chemical Syntheses | Choosing reagents and reaction pathways that avoid the use and generation of toxic substances. consensus.appsigmaaldrich.com |

| Designing Safer Chemicals | Modifying the structure of this compound derivatives to reduce intrinsic toxicity while maintaining desired function. sigmaaldrich.com |

| Safer Solvents and Auxiliaries | Replacing traditional solvents with greener alternatives like water, ethanol, or supercritical CO2. sciforum.netresearchgate.netnih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible, potentially through the use of highly active catalysts. sigmaaldrich.comacs.org |

| Use of Renewable Feedstocks | Investigating synthetic routes that start from bio-based materials. consensus.appijsetpub.com |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps through the use of selective catalysts like enzymes. sigmaaldrich.comacs.org |

| Catalysis | Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. acs.org |

Q & A

Q. What are the established methods for synthesizing methylphenylmalonic acid, and what are their key mechanistic considerations?

this compound can be synthesized via condensation reactions involving phenylacetic acid derivatives and diethyl carbonate, or through esterification of substituted benzoic acids with alcohols . Key steps include maintaining anhydrous conditions to avoid hydrolysis of intermediates and using catalysts like sodium ethoxide for efficient coupling. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature to minimize side products (e.g., decarboxylation). Purification typically involves recrystallization from ethanol-water mixtures.

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

Characterization should combine spectroscopic and chromatographic methods:

- NMR (¹H and ¹³C): Verify structural integrity by matching peaks to expected chemical shifts (e.g., methyl protons at ~1.3 ppm, aromatic protons at ~7.2 ppm).

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

- Melting point analysis : Compare observed values (e.g., ~160–162°C) with literature data to detect impurities . Document all protocols in alignment with journal guidelines for reproducibility .

Q. What are the critical variables to control during this compound crystallization?

Key factors include:

- Solvent polarity : Ethanol-water mixtures (70:30 v/v) yield high-purity crystals.

- Cooling rate : Slow cooling (0.5°C/min) reduces inclusion of solvent or impurities.

- Seed crystals : Introduce pre-formed crystals to induce homogeneous nucleation. Monitor crystal morphology under polarized light microscopy to detect polymorphic variations .

Advanced Research Questions

Q. How should researchers resolve contradictory data in this compound reaction kinetics studies?

Contradictions (e.g., inconsistent rate constants) may arise from unaccounted variables like trace moisture or catalyst degradation. Address these by:

- Replicating experiments under rigorously controlled conditions (e.g., glovebox for air-sensitive steps).

- Applying statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

- Consulting interdisciplinary experts to evaluate methodology (e.g., calorimetry vs. spectroscopic monitoring) .

Q. What strategies optimize this compound’s stability in aqueous solutions for pharmacological assays?

Stability challenges include pH-dependent decarboxylation. Mitigation approaches:

- Buffer selection : Use phosphate buffers (pH 6.5–7.5) to minimize degradation.

- Temperature control : Store solutions at 4°C and avoid freeze-thaw cycles.

- Additives : Include antioxidants like ascorbic acid (0.1% w/v) to reduce oxidative side reactions. Validate stability via accelerated aging studies (40°C/75% RH for 14 days) with HPLC monitoring .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines for method validation:

- Linearity : Calibration curves (1–100 µg/mL) with R² ≥ 0.995.

- Accuracy/recovery : Spike-and-recovery tests (85–115% recovery in biological fluids).

- Precision : ≤5% RSD for intraday/interday replicates. Cross-validate using LC-MS/MS for trace-level detection .

Q. What experimental designs are optimal for studying this compound’s role in metabolic pathways?

Use isotopic labeling (e.g., ¹³C-methyl groups) with tracer studies in cell cultures. Combine with:

- Metabolomic profiling : LC-MS to track incorporation into TCA cycle intermediates.

- Knockdown models : siRNA targeting malonyl-CoA decarboxylase to isolate metabolic effects. Ensure biological replicates (n ≥ 6) and include vehicle controls to account for matrix effects .

Methodological Guidelines

- Data Reporting : Present raw data in appendices and processed data (mean ± SD) in main text. Use tables for comparative analyses (e.g., reaction yields under varying conditions) .

- Ethical Compliance : Disclose synthesis hazards (e.g., corrosive catalysts) and obtain institutional safety approvals .

- Literature Synthesis : Critically compare findings with prior studies, highlighting mechanistic divergences or confirmation of existing models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.